molecular formula C19H23N3O3 B5571775 N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

Cat. No. B5571775
M. Wt: 341.4 g/mol
InChI Key: IJMADFGNQYTPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK. BTK is a crucial signaling molecule in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Synthesis and Biodistribution

  • A study detailed the synthesis and evaluation of [11C]R116301 as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This compound demonstrated preferential accumulation in specific brain regions, suggesting its utility in visualizing NK1 receptors in vivo using PET (M. V. D. Mey et al., 2005).

Antibacterial and Antifungal Applications

  • Research on 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides revealed their potent antibacterial potential. The study highlighted the synthesis and evaluation of these compounds, showing significant activity against various Gram-positive and Gram-negative bacterial strains, indicating their potential as therapeutic agents (G. Hussain et al., 2018).

Neurological and Cognitive Enhancements

  • Another study introduced N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, evaluated for their affinity to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. Certain derivatives were identified as potent ligands, suggesting their potential in developing treatments for neurological disorders (P. Żmudzki et al., 2015).

Analgesic Potential

  • The study on KR-25003 , a capsaicinoid compound, highlighted its crystal structure and suggested its analgesic potential based on structural analysis. This research provides insight into the design of novel analgesic compounds (N. Park et al., 1995).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-10-15(2)12-16(11-14)20-18(23)13-21-5-7-22(8-6-21)19(24)17-4-3-9-25-17/h3-4,9-12H,5-8,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMADFGNQYTPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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